REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[CH3:7][C:8]([S-:11])([CH3:10])[CH3:9].[Na+]>CN(C=O)C>[CH3:7][C:8]([S:11][CH2:5][CH2:4][CH2:3][CH2:2][Br:1])([CH3:10])[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[S-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
The organic solution was washed with water (×4), aqueous sodium bicarbonate solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica (200 g)
|
Type
|
WASH
|
Details
|
eluting with 0-50% EtOAc-cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)SCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |